molecular formula C11H10BrN3O2 B13907342 methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13907342
M. Wt: 296.12 g/mol
InChI Key: IIXXWKGMIFWTJM-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and a methyl ester at position 4. Its molecular formula is C₁₁H₁₀BrN₃O₂, with a molecular weight of 296.12 g/mol.

Synthesis: The compound is synthesized via solvent-free mechanochemical grinding, a green chemistry approach. For instance, a mixture of 3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and methyl hydrazinecarbodithioate is ground in a mortar, yielding the product after recrystallization from ethanol .

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3

InChI Key

IIXXWKGMIFWTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for synthesizing methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves the CuAAC reaction. This method uses an azide and a terminal alkyne as starting materials, catalyzed by copper(I) species to form the 1,4-disubstituted 1,2,3-triazole ring in high yield and regioselectivity.

Typical synthetic scheme:

  • Starting materials:

    • 4-bromophenyl azide (or a suitable precursor to generate it in situ)
    • A terminal alkyne bearing the methyl ester and methyl substituents, e.g., methyl propiolate or a substituted alkyne derivative
  • Catalyst system:

    • Copper(I) salts such as CuSO4 combined with a reducing agent like sodium ascorbate
    • Solvent: mixtures of water and organic solvents (e.g., t-BuOH/H2O or MeCN)
  • Conditions:

    • Room temperature to mild heating (25–50 °C)
    • Reaction time: several hours to overnight
  • Outcome:

    • Formation of this compound with high regioselectivity for the 1,4-disubstituted triazole isomer

This method is supported by the synthesis description from VulcanChem, which cites click chemistry techniques for related triazole carboxylate derivatives.

Specific Synthetic Routes and Reaction Conditions

Synthesis via β-Ketoester and Azide Cycloaddition

An alternative approach involves the cycloaddition reaction of β-ketoesters with azides under basic conditions, promoted by organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

  • Procedure:

    • Mix β-ketoester (bearing methyl ester functionality) and 4-bromophenyl azide in acetonitrile
    • Add DBU as a base catalyst
    • Stir the reaction mixture at 50 °C overnight
    • Purify the product by flash column chromatography
  • Advantages:

    • High yields of 5-methyl-1,2,3-triazole derivatives
    • Mild reaction conditions
    • Avoids the need for copper catalyst, reducing metal contamination

This method is described in the literature for related 5-methyl-1,2,3-triazole-4-carboxylates and may be adapted for the 4-bromophenyl substituted compound.

Esterification of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

Another synthetic strategy involves preparing the corresponding carboxylic acid first, followed by esterification to obtain the methyl ester.

  • Step 1: Synthesis of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

    • Reaction of 4-bromophenyl azide with appropriate alkynes or β-ketoesters under cycloaddition conditions
    • Isolate the acid form (CAS 20725-34-2)
  • Step 2: Esterification

    • React the acid with methanol in the presence of acid catalysts such as sulfuric acid or using coupling agents (e.g., DCC)
    • Conditions typically involve refluxing methanol with acid catalyst
    • Purify the methyl ester by crystallization or chromatography

Characterization and Purity Confirmation

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Notes
CuAAC click chemistry 4-bromophenyl azide + methyl propiolate Cu(I) catalyst, t-BuOH/H2O, RT-50 °C High High regioselectivity, mild conditions
DBU-promoted cycloaddition β-ketoester + 4-bromophenyl azide DBU, MeCN, 50 °C, overnight Moderate-High Metal-free, mild base catalysis
Esterification of carboxylic acid 1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid + MeOH Acid catalyst, reflux Moderate Two-step process, classical esterification

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocycles.

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate are influenced by substituent variations. Key analogs and their comparative data are summarized below:

Table 1: Structural and Functional Comparison of Triazole Carboxylate Derivatives

Compound Name Substituent (R) Ester Group Key Properties/Activities Reference
Methyl 1-(4-bromophenyl)-5-methyl-... 4-Br Methyl Anticancer (MDA-MB-231), green synthesis
Ethyl 1-(4-chlorophenyl)-5-methyl-... 4-Cl Ethyl Corrosion inhibitor (85% efficiency on Al alloy in HCl)
Ethyl 1-(4-nitrophenyl)-5-methyl-... 4-NO₂ Ethyl High-yield synthesis (94%), nitro group enhances reactivity
Ethyl 1-(4-sulfonamidophenyl)-5-methyl-... 4-SO₂NH₂ Ethyl Antimicrobial potential via sulfonamide moiety
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-... Quinoline-Cl Ethyl Antioxidant (reduces lipid peroxidation)

Ester Group Modifications

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) have lower molecular weights (~296 vs. Ethyl esters, however, may enhance lipophilicity, favoring membrane permeability in drug design .

Anticancer Mechanisms

Derivatives incorporating the 4-bromophenyl-triazole scaffold inhibit cancer cell proliferation via:

  • Apoptosis Induction : Upregulation of pro-apoptotic proteins (e.g., Bax) .
  • ROS Modulation : Bromine’s electron-withdrawing nature may enhance reactive oxygen species (ROS) generation in cancer cells .

Corrosion Inhibition

Triazole carboxylates adsorb on metal surfaces via:

  • N-Heteroatom Coordination : Triazole nitrogen atoms bind to metal ions, forming protective layers .
  • Substituent Effects : Chlorophenyl derivatives outperform methylphenyl analogs due to stronger electron-withdrawing effects .

Biological Activity

Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, with the CAS number 20177-64-4, is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a bromophenyl substituent and a methyl group on the triazole ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN3C_9H_8BrN_3 with a molecular weight of 238.08 g/mol. The chemical structure is depicted as follows:

Molecular Structure C9H8BrN3\text{Molecular Structure }\text{C}_9\text{H}_8\text{BrN}_3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related triazole compounds. For instance, a study on 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole indicated significant inhibitory effects against various plant pathogens, including Fusarium wilt and Colletotrichum gloeosporioides . The effectiveness was assessed using mycelium growth rate tests which demonstrated that these compounds could inhibit fungal growth effectively.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NamePathogen TestedInhibition MethodResult
1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazoleFusarium Wilt (Race 4)Mycelium Growth Rate TestSignificant inhibition
Colletotrichum gloeosporioidesMycelium Growth Rate TestSignificant inhibition
Xanthomonas oryzaeIn vitroModerate inhibition

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives from the triazole family exhibited cytotoxic effects against various human cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of several triazole derivatives against leukemia cell lines. The results indicated that some compounds had IC50 values significantly lower than standard chemotherapeutic agents:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Methyl 1-(4-bromophenyl)-5-methyltriazoleK562 (Chronic Myeloid Leukemia)13.6 ± 0.3
CCRF-SB (Acute Lymphoblastic Leukemia)112 ± 19

The presence of electron-donating groups like methyl at specific positions on the phenyl ring appears to enhance the cytotoxic activity of these compounds .

The mechanisms underlying the biological activities of this compound are not fully understood but may involve interference with cellular processes such as DNA replication and protein synthesis. Triazoles are known to disrupt fungal cell wall synthesis and may also affect cancer cell metabolism by targeting specific enzymes involved in proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, reacting 4-bromophenyl azide with methyl propiolate derivatives under catalytic Cu(I) conditions yields the triazole core. Optimization includes using a 1:1.2 molar ratio of azide to alkyne, CuSO₄·5H₂O/sodium ascorbate as a catalyst system, and THF/water (3:1) as solvent at 60°C for 12 hours. Purification via flash chromatography (ethyl acetate/hexane, 1:4) achieves >90% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • 1H/13C NMR : Confirm regiochemistry (1,4-disubstituted triazole) via diagnostic peaks (e.g., triazole C-H at δ ~7.5–8.0 ppm in 1H NMR and carbonyl at ~160–165 ppm in 13C NMR) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min (UV detection at 254 nm) .
  • FTIR : Validate ester carbonyl (C=O stretch at ~1720 cm⁻¹) and triazole ring (C-N stretches at ~1450–1550 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under inert gas (argon) in sealed vials. Monitor degradation via TLC (silica gel, dichloromethane/methanol 9:1); Rf = 0.45 for intact compound .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation of a saturated ethyl acetate solution. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018 . Key parameters for the triazole core: bond lengths (N-N ~1.34 Å, C-N ~1.32 Å) and dihedral angles between the bromophenyl and ester groups (e.g., 12.5° in related structures) .

Q. What strategies can address contradictions in reported bioactivity data for triazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme isoform selectivity or cellular permeability). Perform dose-response curves (IC50) across multiple models (e.g., recombinant enzymes vs. cell-based assays) and validate via orthogonal methods (e.g., SPR for binding affinity). For example, triazole carboxamides show HDAC inhibition at IC50 = 0.8–1.2 µM in vitro but require prodrug strategies for cellular activity .

Q. How can this compound be utilized in supramolecular or coordination chemistry?

  • Methodological Answer : The triazole’s nitrogen atoms act as ligands for transition metals. Synthesize Zn(II)/Cd(II) complexes by reacting the deprotonated triazole (using NaH in DMF) with metal salts (e.g., Zn(NO₃)₂). Characterize via single-crystal XRD; typical coordination geometry is distorted tetrahedral with bond lengths (Zn-N ~2.02 Å) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The 4-bromophenyl group is electrophilic at the para position (MEP ~–0.05 eV), enabling Suzuki-Miyaura cross-coupling. Simulate transition states for SNAr reactions with aryl boronic acids (activation energy ~25 kcal/mol) .

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